Molecular Weight and Physicochemical Profile Differentiate This Saturated Scaffold from Unsaturated or Substituted Analogs
The target compound has a molecular weight of 140.14 g/mol and a computed XLogP3-AA of -0.8, consistent with a small, polar fragment [1]. This contrasts with the commonly explored unsaturated analog [1,2,4]triazolo[4,3-b]pyridazin-6-ol (MW 136.11 g/mol) [2] and the 6-chloro-substituted derivative (MW ~170.6 g/mol) . The saturated 5,6,7,8-tetrahydro ring introduces an sp3-rich character absent in the fully aromatic parent, which is a desirable feature in fragment libraries for exploring novel 3D chemical space.
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW 140.14; XLogP3-AA -0.8 |
| Comparator Or Baseline | [1,2,4]triazolo[4,3-b]pyridazin-6-ol (MW 136.11, XLogP not reported); 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ol (MW ~170.6, XLogP not reported) |
| Quantified Difference | MW increase of 4.03 Da vs. the 6-ol analog; MW decrease of ~30.5 Da vs. the 6-chloro analog; XLogP -0.8 indicates higher polarity than typical substituted derivatives. |
| Conditions | Computed by PubChem 2.1 and XLogP3 3.0. No experimental logP/D data available. |
Why This Matters
In fragment-based screening, a molecular weight below 150 Da and a low logP are essential for efficient hit identification and subsequent optimization; this scaffold meets both criteria and offers a saturated core that can differentiate it from flat, aromatic competitors.
- [1] PubChem Compound Summary for CID 145901201. Computed Properties. View Source
- [2] ChemBase. [1,2,4]triazolo[4,3-b]pyridazin-6-ol (CAS not listed). Compound ID: 121997. View Source
